Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-
Overview
Description
Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- is a useful research compound. Its molecular formula is C6H8N2O4S2 and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Temperature-Dependent Dynamic Rearrangement in Aqueous Solution
- The compound exhibits dynamic rearrangement in response to temperature changes, particularly above 65°C, as studied through NMR methods. This behavior is significant for understanding the molecular properties under varying temperatures (Lin, Kortes, & Shepherd, 1997).
Chemical and Biomedical Reactions with Amines and Amino Acids
- Research has explored the reactions of this compound with amines, including amino acids, revealing interesting monomeric products and novel heterocyclic compounds. Such studies are crucial for biochemical applications and synthetic chemistry (Berning, Katti, Barnes, & Volkert, 1999).
Complex Formation with Palladium(II)
- The compound forms mononuclear and binuclear palladium(II) complexes. Detailed studies using NMR methods provide insights into the stereochemistry and molecular interactions in these complexes, which are relevant for catalysis and materials science (Kortes, Lin, Ward, & Shepherd, 2000).
Synthesis and Complexing Properties
- The compound has been used in the synthesis of various chemicals, including N,N-Bis(butoxy(hydroxy)phosphinoylmethyl)glycine, highlighting its role in the creation of new molecules with potential applications in medicinal chemistry and materials science (Shurygin, Garifzyanov, & Cherkasov, 2017).
Creation of Fluorescent Amino Acids and Peptides
- The compound has been used in the synthesis of fluorescent amino acids and peptides, which are essential tools in biological imaging and diagnostics (Mega, Hamazume, & Ikenaka, 1988).
Synthesis of Novel Compounds
- New compounds such as methyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate have been synthesized using the compound, demonstrating its versatility in organic synthesis (Le Zhi-ping, 2008).
Antitumor Activity Research
- Derivatives of the compound have shown antitumor activity, providing potential pathways for new cancer therapies (Sava, Giraldi, & Baldini, 1982).
Study of Hydrogen-Bonding in Derivatives
- Research into hydrogen-bonding interactions of glycine derivatives with squaric acid has been conducted, providing insights into molecular interactions important in drug design and materials science (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).
Properties
IUPAC Name |
2-[[2-(carboxymethylamino)-2-sulfanylideneethanethioyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c9-3(10)1-7-5(13)6(14)8-2-4(11)12/h1-2H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPVCWBVLYNOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=S)C(=S)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059126 | |
Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-99-8 | |
Record name | N,N′-(1,2-Dithioxo-1,2-ethanediyl)bis[glycine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF MK-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(1,2-dithioxo-1,2-ethanediyl)bisglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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